![molecular formula C19H32N4O3 B13867129 Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)
Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino-methoxyphenyl group, and a methylpiperazinyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Amino-Methoxyphenyl Intermediate: This step involves the reaction of 4-amino-2-methoxyphenol with appropriate reagents to introduce the amino and methoxy groups.
Introduction of the Piperazinyl Ethyl Group: The intermediate is then reacted with 2-(4-methylpiperazin-1-yl)ethylamine under suitable conditions to form the desired piperazinyl ethyl derivative.
Carbamate Formation: Finally, the tert-butyl group is introduced through a carbamate formation reaction, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate: The parent compound.
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]carbamate: A similar compound with an ethyl group instead of a methyl group on the piperazine ring.
tert-Butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]carbamate: A derivative with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H32N4O3 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)23(13-12-22-10-8-21(4)9-11-22)16-7-6-15(20)14-17(16)25-5/h6-7,14H,8-13,20H2,1-5H3 |
InChI Key |
UCOHPWSJFUXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1CCN(CC1)C)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


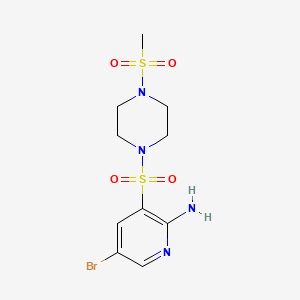

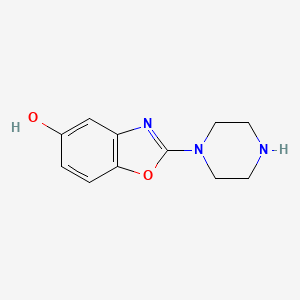
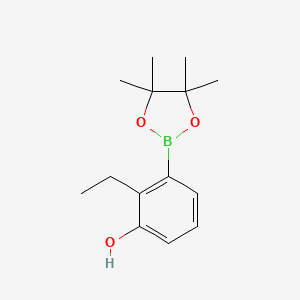
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
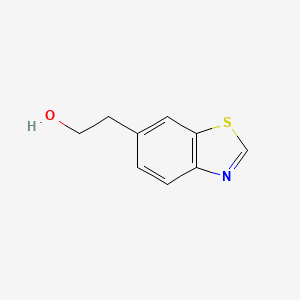
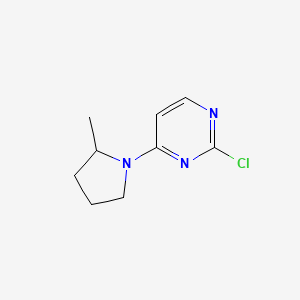
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
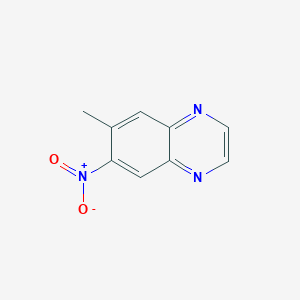

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

